molecular formula C7H14O2S B8277624 Ethyl 3-mercapto-2-methylbutanoate CAS No. 888021-82-7

Ethyl 3-mercapto-2-methylbutanoate

Cat. No. B8277624
Key on ui cas rn: 888021-82-7
M. Wt: 162.25 g/mol
InChI Key: YWBKQHMUWNMQOP-UHFFFAOYSA-N
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Patent
US08445051B2

Procedure details

The crude product of Example 1 prior to column chromatography (˜9 g) was refluxed with 10 mL ethanol and several drops of 10M HCl (in ethanol) for 12 hours. Distillation (8.5 T, 75° C.) afforded the free thiol as a clear oil (3.7 g, 52%) and as a mixture of stereoisomers. Odor: at 1 ppm in DPG—guava, mango, exotic fruity note, juicy, sweet, tropical and ripe. GC/MS (EI): m/z (%) 162(34), 134(2), 129(34), 89(52), 74(77), 56(100). 1H NMR (CDCl3); δ 4.08-4.17 (m, 2H), 3.14-3.31 (m, 1H), 2.46-2.58 (m, 1H), 1.67 & 1.50 (2d, J=7.79 Hz, 1H mix of diastereomers), 1.17-1.35 (m, 9H)). 13C NMR (CDCl3) for mix of diastereomers: δ 174.6, 60.9, 60.6, 48.8, 47.7, 37.8, 23.6, 21.9, 14.3, 13.5.
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
52%

Identifiers

REACTION_CXSMILES
C([S:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=O)C>Cl.C(O)C>[SH:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SC(C(C(=O)OCC)C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation (8.5 T, 75° C.)

Outcomes

Product
Name
Type
product
Smiles
SC(C(C(=O)OCC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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